molecular formula C23H20ClN3O3 B12217172 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12217172
M. Wt: 421.9 g/mol
InChI Key: KPOWSINUMDIHQN-UHFFFAOYSA-N
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Description

4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. This compound is characterized by the presence of a quinoline ring fused with a pyrazole ring, along with a butanoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The resulting intermediate undergoes further reactions, including cyclization and substitution, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrazole ring may also contribute to the compound’s bioactivity by interacting with various proteins and receptors in the cell .

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline-3-carbaldehyde: A related compound with similar structural features.

    Quinoline N-oxides: Compounds that share the quinoline ring but differ in their oxidation state.

    Phenylhydrazine derivatives: Compounds that share the pyrazole ring structure.

Uniqueness

What sets 4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid apart is its unique combination of the quinoline and pyrazole rings, along with the butanoic acid moiety. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

4-[3-(2-chloro-8-methylquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C23H20ClN3O3/c1-14-6-5-9-16-12-17(23(24)25-22(14)16)19-13-18(15-7-3-2-4-8-15)26-27(19)20(28)10-11-21(29)30/h2-9,12,19H,10-11,13H2,1H3,(H,29,30)

InChI Key

KPOWSINUMDIHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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